molecular formula C18H36O6 B1214435 Dodecyl b-D-glucopyranoside CAS No. 59122-55-3

Dodecyl b-D-glucopyranoside

Cat. No.: B1214435
CAS No.: 59122-55-3
M. Wt: 348.5 g/mol
InChI Key: PYIDGJJWBIBVIA-UYTYNIKBSA-N
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Description

n-Dodecyl-β-D-Glucopyranoside is a non-ionic surfactant widely used in biochemical and biophysical research. It is a long-chain alkyl glycopyranoside, which means it consists of a dodecyl (twelve-carbon) chain attached to a glucose molecule. This compound is known for its ability to solubilize membrane proteins while maintaining their native state, making it invaluable in studies involving membrane-bound proteins .

Scientific Research Applications

n-Dodecyl-β-D-Glucopyranoside has a wide range of applications in scientific research:

Future Directions

With increasing awareness of the potential adverse impact of conventional surfactants on the environment and human health, there is mounting interest in the development of bio-based surfactants like Lauryl glucoside . These are deemed to be safer, more affordable, are in abundance, are biodegradable, biocompatible and possess scalability, mildness and performance in formulation .

Biochemical Analysis

Biochemical Properties

Lauryl glucoside plays a significant role in biochemical reactions primarily as a surfactant. It interacts with various enzymes, proteins, and other biomolecules to enhance the solubility and stability of hydrophobic compounds. Lauryl glucoside is known to interact with enzymes such as lipases and proteases, facilitating the breakdown of fats and proteins. These interactions are typically non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

Lauryl glucoside affects various types of cells and cellular processes. It is known to influence cell function by altering cell membrane permeability, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, lauryl glucoside can enhance the uptake of certain molecules by increasing membrane fluidity. It has also been observed to have minimal cytotoxic effects, making it suitable for use in formulations intended for sensitive skin .

Molecular Mechanism

The molecular mechanism of lauryl glucoside involves its ability to disrupt lipid bilayers, thereby increasing membrane permeability. This disruption is due to the insertion of the hydrophobic lauryl chain into the lipid bilayer, while the glucoside moiety interacts with the polar head groups of the lipids. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, lauryl glucoside can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lauryl glucoside can change over time. It is relatively stable under neutral pH conditions but can degrade under acidic or basic conditions. Over time, lauryl glucoside may hydrolyze, leading to a decrease in its surfactant properties. Long-term exposure to lauryl glucoside in in vitro studies has shown that it can maintain cell viability and function, although prolonged exposure may lead to mild irritation in some cell types .

Dosage Effects in Animal Models

The effects of lauryl glucoside vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects. At higher doses, lauryl glucoside can cause irritation and toxicity, particularly in the gastrointestinal tract when administered orally. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects .

Metabolic Pathways

Lauryl glucoside is involved in metabolic pathways related to its breakdown and utilization. It is metabolized by glycosidases, which cleave the glucoside bond, releasing glucose and lauryl alcohol. These metabolites can then enter standard metabolic pathways, such as glycolysis for glucose and fatty acid oxidation for lauryl alcohol. The interaction with glycosidases is crucial for its biodegradability and minimal environmental impact .

Transport and Distribution

Within cells and tissues, lauryl glucoside is transported and distributed via passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Lauryl glucoside tends to accumulate in lipid-rich areas due to its hydrophobic nature, which can influence its localization and effectiveness as a surfactant .

Subcellular Localization

Lauryl glucoside is primarily localized in the cell membrane due to its amphiphilic nature. It can also be found in other membrane-bound organelles, such as the endoplasmic reticulum and Golgi apparatus, where it may influence membrane dynamics and protein processing. The subcellular localization of lauryl glucoside is directed by its hydrophobic lauryl chain and hydrophilic glucoside moiety, which target it to specific membrane environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Dodecyl-β-D-Glucopyranoside typically involves the reaction of dodecanol with glucose. The process can be catalyzed by acids or enzymes to facilitate the glycosidic bond formation. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts.

    Solvents: Organic solvents such as methanol or ethanol to dissolve the reactants.

Industrial Production Methods

In industrial settings, the production of n-Dodecyl-β-D-Glucopyranoside is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

n-Dodecyl-β-D-Glucopyranoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: The hydroxyl groups on the glucose moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Octyl-β-D-Glucopyranoside: Another non-ionic surfactant with a shorter alkyl chain.

    Decyl-β-D-Glucopyranoside: Similar to n-Dodecyl-β-D-Glucopyranoside but with a ten-carbon chain.

    n-Dodecyl-β-D-Maltoside: Contains a maltose moiety instead of glucose.

Uniqueness

n-Dodecyl-β-D-Glucopyranoside is unique due to its balance between hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them. Its longer alkyl chain compared to octyl and decyl derivatives provides better solubilization capabilities for larger and more hydrophobic proteins .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDGJJWBIBVIA-UYTYNIKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891954
Record name Dodecyl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59122-55-3
Record name Dodecyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59122-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LAURYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LN7P7UCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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